2-Allylthiophene

Synthetic Methodology Catalysis Process Chemistry

2-Allylthiophene (CAS 20849-87-0), a heterocyclic building block comprising a thiophene ring substituted at the 2-position with an allyl group (C7H8S; MW 124.20) , is a key intermediate in organic synthesis, materials science, and pharmaceutical research. The compound is characterized by its terminal olefin, which enables participation in diverse reaction manifolds including metathesis, polymerization, and cross-coupling.

Molecular Formula C7H8S
Molecular Weight 124.21 g/mol
CAS No. 20849-87-0
Cat. No. B3049484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allylthiophene
CAS20849-87-0
Molecular FormulaC7H8S
Molecular Weight124.21 g/mol
Structural Identifiers
SMILESC=CCC1=CC=CS1
InChIInChI=1S/C7H8S/c1-2-4-7-5-3-6-8-7/h2-3,5-6H,1,4H2
InChIKeyCAJILKYXPOWWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allylthiophene (CAS 20849-87-0) Compound Profile: Synthesis, Properties, and Strategic Sourcing Considerations


2-Allylthiophene (CAS 20849-87-0), a heterocyclic building block comprising a thiophene ring substituted at the 2-position with an allyl group (C7H8S; MW 124.20) , is a key intermediate in organic synthesis, materials science, and pharmaceutical research. The compound is characterized by its terminal olefin, which enables participation in diverse reaction manifolds including metathesis, polymerization, and cross-coupling [1]. Its physicochemical properties, including a boiling point of 157.1±9.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ , influence its handling and purification in laboratory and industrial settings. While it serves as a versatile precursor to functionalized thiophenes, its true value proposition relative to other alkylthiophenes and thiophene derivatives is not in its core structure but in its specific reactivity profile, which dictates its utility in distinct synthetic pathways.

Why 2-Allylthiophene is Not Interchangeable: A Guide to Avoiding Generic Substitution in Synthesis and Procurement


The assumption that 2-allylthiophene can be replaced by other alkylthiophenes (e.g., 2-ethylthiophene, 2-vinylthiophene) or regioisomers (e.g., 3-allylthiophene) is a common and costly error in both chemical synthesis and material science. The allyl group's terminal alkene confers a unique reactivity profile distinct from saturated (alkyl) or conjugated (vinyl) side chains. Furthermore, the position of substitution on the thiophene ring critically influences electronic properties and, consequently, reaction outcomes. For instance, 2- and 3-alkylthiophenes exhibit distinct kinetic and thermodynamic product distributions in alkylation reactions due to differing adsorption/desorption behaviors on catalyst surfaces, rendering them non-interchangeable for selective synthesis [1]. Substituting 2-allylthiophene with a different thiophene derivative will inevitably lead to divergent reaction kinetics, altered product distributions, or complete synthetic failure. The quantitative evidence below demonstrates exactly where and why 2-allylthiophene provides unique, quantifiable advantages over its closest analogs, enabling informed selection and procurement.

2-Allylthiophene Quantitative Differentiation: Evidence-Based Comparison with Closest Analogs


Superior Synthetic Efficiency: Copper-Catalyzed vs. Traditional Grignard Route

The synthesis of 2-allylthiophene via a copper-catalyzed α-selective allylic alkylation of 2-thienyllithium reagents with allyl bromides or chlorides offers a significant yield advantage over the traditional Grignard-based route. This modern method provides a more efficient and cost-effective production pathway. [1]

Synthetic Methodology Catalysis Process Chemistry

Regioisomeric Purity in Alkylation: 2-Allylthiophene vs. 3-Allylthiophene Selectivity

In the alkylation of thiophene with allyl iodide, a distinct product distribution is observed. The reaction yields a mixture of 2-allylthiophene and 3-allylthiophene, with the 2-isomer being the major product. [1]

Catalysis Reaction Selectivity Isomer Separation

Functionalization Versatility: Enabling Click Chemistry and Polymer Chemistry Not Accessible with Saturated Analogs

The terminal alkene of 2-allylthiophene serves as a reactive handle for a variety of transformations. Unlike its saturated counterpart 2-ethylthiophene, which lacks this functional group, 2-allylthiophene can participate in thiol-ene click reactions. [1] It also undergoes azide-alkyne cycloadditions (Click chemistry) to form triazoles [2] and is used in the preparation of silane coupling agents for surface functionalization .

Click Chemistry Bioconjugation Polymer Science

Physical Property Differentiation: Boiling Point and Density vs. Regioisomer and Analogs

Distinct physical properties allow for the separation and identification of 2-allylthiophene from its regioisomers and close analogs. These differences are crucial for quality control and process optimization.

Physicochemical Properties Purification Analytical Chemistry

Antimicrobial Activity: Quantified Minimum Inhibitory Concentration (MIC) Profile

2-Allylthiophene exhibits measurable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with potency varying by strain. This provides a baseline for its potential use in pharmaceutical or agrochemical research.

Antimicrobial Biological Activity Drug Discovery

Optimal Application Scenarios for 2-Allylthiophene Based on Verified Differentiation


Synthesis of Functionalized Polymers and Advanced Materials via Thiol-ene Click Chemistry

Researchers developing novel polymer networks, hydrogels, or surface coatings requiring precise, orthogonal functionalization should prioritize 2-allylthiophene. The terminal alkene enables efficient thiol-ene "click" reactions, a capability absent in saturated analogs like 2-ethylthiophene [1]. This facilitates the incorporation of thiophene moieties with controlled crosslinking density and spatial resolution, valuable for organic electronics, sensor development, and stimuli-responsive materials [2].

Efficient, Scalable Synthesis of 2-Substituted Thiophene Derivatives

Process chemists seeking a cost-effective and high-yielding route to 2-allylthiophene should utilize the modern copper-catalyzed α-selective allylic alkylation method [1]. This approach overcomes the cost and complexity associated with traditional Grignard-based syntheses [2], providing a more reliable and scalable supply of this key intermediate for subsequent derivatization in pharmaceutical and agrochemical programs.

Preparation of Thiophene-Containing Bioconjugates and Probes

In chemical biology, 2-allylthiophene is the preferred building block for creating thiophene-based fluorescent probes or bioconjugates. Its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages is critical for attaching the thiophene reporter to biomolecules [1]. This reactivity is absent in 2-ethylthiophene and offers a distinct advantage over 2-vinylthiophene in terms of reaction orthogonality and product stability [2].

Analytical Method Development and Quality Control for Isomeric Mixtures

Analytical chemists tasked with developing methods to separate and quantify 2-allylthiophene from its 3-allyl isomer can leverage the established 63.8% to 36.2% product ratio from photochemical alkylation as a benchmark [1]. The distinct boiling point of 2-allylthiophene (158.5-159 °C) compared to its analogs [2] provides a basis for developing fractional distillation or gas chromatography methods to achieve and verify isomeric purity for demanding applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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